

Addressing solubility issues of ITP trisodium salt in different buffers.

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Compound of Interest

Compound Name: *Inosine-5'-triphosphate (trisodium salt)*

Cat. No.: *B1146238*

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Technical Support Center: ITP Trisodium Salt

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ITP (Inosine 5'-triphosphate) trisodium salt in various common laboratory buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving ITP trisodium salt in my buffer. What are the general recommendations for solubilizing this compound?

A1: ITP trisodium salt is generally soluble in aqueous solutions. For optimal dissolution, it is recommended to:

- Use high-purity water (e.g., Milli-Q® or equivalent).
- Prepare buffer solutions fresh and filter them before use.
- Start by adding the powdered ITP trisodium salt to a small amount of the buffer and vortexing thoroughly.
- If dissolution is slow, gentle warming (up to 37°C) and/or sonication can be employed to facilitate the process.^[1]

- Always add the ITP trisodium salt to the buffer, not the other way around, to prevent precipitation.

Q2: What is the expected solubility of ITP trisodium salt in water?

A2: The solubility of ITP trisodium salt in water is reported to be between 100 mg/mL and 255 mg/mL. However, this can vary depending on the specific lot of the compound and the temperature of the water.

Q3: I observed a precipitate after dissolving ITP trisodium salt and storing the solution. What could be the cause?

A3: Precipitation upon storage can be due to several factors:

- Temperature changes: A decrease in temperature can lower the solubility of the salt, leading to precipitation.
- pH shifts: Changes in the pH of the buffer over time can affect the ionization state and solubility of ITP.
- Hydrolysis: ITP can be hydrolyzed to inosine diphosphate (IDP) and subsequently to inosine monophosphate (IMP) and inorganic phosphate.^{[1][2]} This can be more pronounced at non-optimal pH values and higher temperatures.
- Microbial contamination: Microbial growth can alter the composition and pH of the solution, leading to precipitation. It is recommended to use sterile buffers and store solutions at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.

Q4: How does the pH of the buffer affect the solubility of ITP trisodium salt?

A4: The pH of the buffer is a critical factor influencing the solubility of ITP trisodium salt. As a polyprotic acid, the ionization state of the phosphate groups of ITP is pH-dependent. Generally, the solubility of nucleotide triphosphates is higher at a pH above their pKa values. For ITP, maintaining a pH in the physiological range (around 7.4) is common for biological experiments and generally provides good solubility. Extreme pH values should be avoided as they can lead to hydrolysis of the triphosphate chain.

Troubleshooting Guide: Solubility Issues in Specific Buffers

This guide provides insights into potential issues and solutions when dissolving ITP trisodium salt in commonly used laboratory buffers. The quantitative data presented in the tables are illustrative and based on a standardized experimental protocol. For precise measurements, it is recommended to perform solubility tests under your specific experimental conditions.

Data Presentation: Illustrative Solubility of ITP Trisodium Salt

The following tables summarize the illustrative maximum solubility of ITP trisodium salt in Tris-HCl, HEPES, and PBS buffers at different concentrations and temperatures.

Table 1: Effect of Buffer Concentration on ITP Trisodium Salt Solubility at 25°C (pH 7.4)

Buffer (pH 7.4)	Concentration (mM)	Maximum Solubility (mg/mL)
Tris-HCl	20	155
	50	148
	100	142
HEPES	20	160
	50	152
	100	145
PBS (1X)	-	150

Table 2: Effect of Temperature on ITP Trisodium Salt Solubility in 50 mM Buffer (pH 7.4)

Buffer (50 mM, pH 7.4)	Temperature (°C)	Maximum Solubility (mg/mL)
Tris-HCl	4	135
25	148	
37	158	
HEPES	4	140
25	152	
37	162	
PBS (1X)	4	138
25	150	
37	160	

Experimental Protocols

Protocol 1: Preparation of Common Laboratory Buffers (pH 7.4)

- Tris-HCl (1 M Stock Solution, pH 7.4):
 - Dissolve 121.14 g of Tris base in 800 mL of purified water.
 - Adjust the pH to 7.4 with concentrated HCl.
 - Add purified water to a final volume of 1 L.
 - Sterilize by autoclaving or filtration.
 - Dilute to the desired final concentration with purified water.
- HEPES (1 M Stock Solution, pH 7.4):
 - Dissolve 238.3 g of HEPES free acid in 800 mL of purified water.
 - Adjust the pH to 7.4 with 10 M NaOH.

- Add purified water to a final volume of 1 L.
- Sterilize by filtration.
- Dilute to the desired final concentration with purified water.
- Phosphate-Buffered Saline (PBS) (10X Stock Solution, pH 7.4):
 - Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na_2HPO_4 , and 2.4 g of KH_2PO_4 in 800 mL of purified water.
 - Adjust the pH to 7.4 with HCl or NaOH if necessary.
 - Add purified water to a final volume of 1 L.
 - Sterilize by autoclaving.
 - Dilute 1:10 with purified water to obtain a 1X working solution.[\[3\]](#)[\[4\]](#)

Protocol 2: Determination of Maximum Solubility of ITP Trisodium Salt

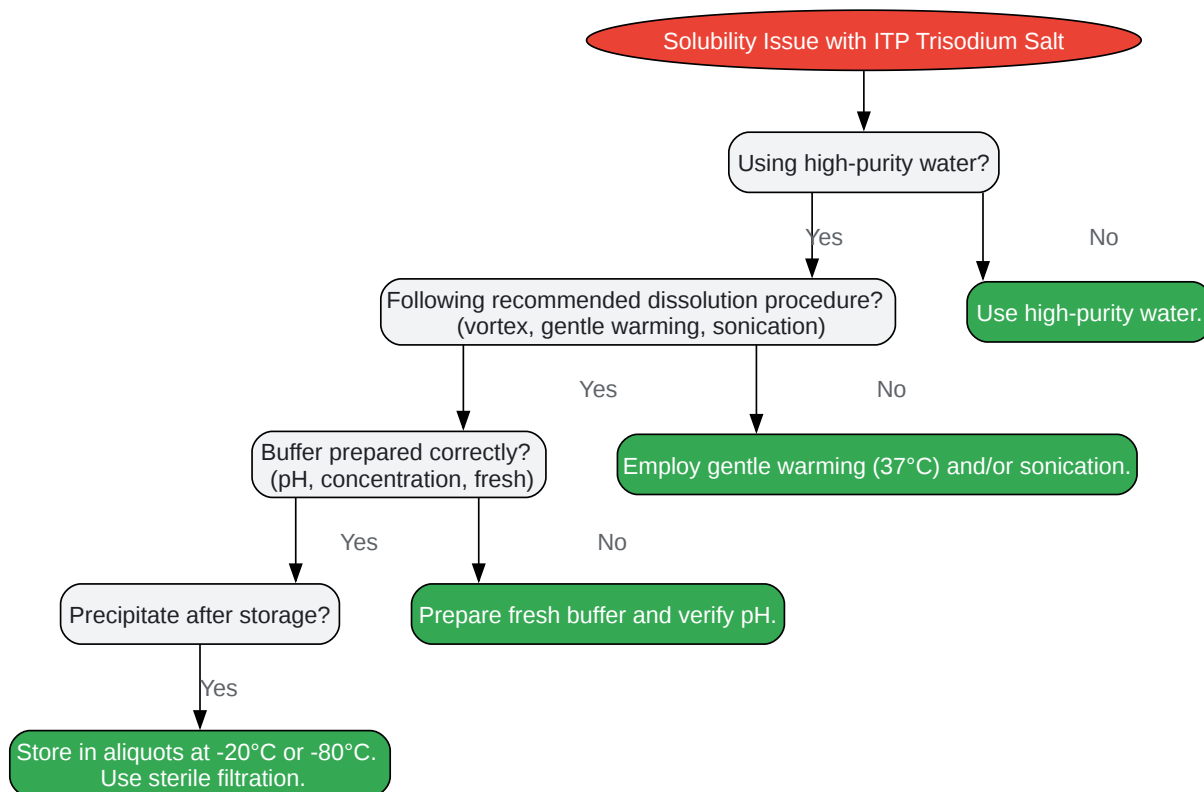
This protocol outlines a method to determine the maximum solubility of ITP trisodium salt in a given buffer.

- Preparation: Prepare the desired buffer at the target pH and concentration.
- Addition of Solute: Add a pre-weighed excess amount of ITP trisodium salt to a known volume of the buffer in a microcentrifuge tube.
- Equilibration: Vortex the tube vigorously for 1 minute, followed by incubation on a rotating mixer at a constant temperature for 24 hours to ensure equilibrium is reached.
- Separation of Undissolved Solid: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
- Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.
- Quantification: Determine the concentration of ITP in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at a wavelength of 249 nm.

- Calculation: Calculate the maximum solubility in mg/mL based on the measured concentration and the volume of the supernatant.

Mandatory Visualizations

Logical Relationships and Workflows



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Caption: Troubleshooting workflow for ITP trisodium salt solubility issues.

Signaling Pathways

ITP can potentially interact with G protein-coupled receptor (GPCR) signaling pathways, particularly those involving Gai/o and Gq/11 proteins, as it is a structural analog of GTP.



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Caption: Gai/o signaling pathway and potential interaction with ITP.



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Caption: Gq/11 signaling pathway and potential interaction with ITP.[5][6][7]

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